delta-CEHC
Overview
Description
Mechanism of Action
Target of Action
Delta-CEHC, also known as δ-CEHC, is a metabolite of δ-tocopherol . It belongs to the class of organic compounds known as 1-benzopyrans Given its antioxidant activity , it can be inferred that it may interact with reactive oxygen species (ROS) and other oxidative stress-related molecules in the body.
Mode of Action
This compound exhibits antioxidant activity . As an antioxidant, it likely neutralizes ROS, thereby preventing oxidative damage to cells and tissues. This interaction with ROS and the resulting changes contribute to its mode of action.
Biochemical Pathways
Considering its antioxidant activity , it can be inferred that it plays a role in the body’s oxidative stress response pathways. By neutralizing ROS, it may help maintain the balance of oxidative and antioxidative forces in the body, thereby influencing various biochemical pathways.
Pharmacokinetics
One study on a related compound, vitamin e delta-tocotrienol, showed that it was orally bioavailable in humans . Given that this compound is a metabolite of δ-tocopherol , it is plausible that it shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. More research is needed to outline the specific pharmacokinetic properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its antioxidant activity . By neutralizing ROS, it may help prevent oxidative damage to cells and tissues, thereby contributing to cellular health and function.
Biochemical Analysis
Biochemical Properties
Delta-CEHC plays a significant role in biochemical reactions due to its antioxidant activity .
Cellular Effects
Its antioxidant activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through its antioxidant activity . This may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways of δ-tocopherol
Preparation Methods
Synthetic Routes and Reaction Conditions
.delta.-CEHC is primarily synthesized through the metabolism of delta-tocopherol. The metabolic pathway involves the enzymatic conversion of delta-tocopherol to delta-carboxyethyl hydroxychroman. This process is facilitated by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4, which catalyze the omega-hydroxylation of the side chain of delta-tocopherol, leading to the formation of delta-CEHC .
Industrial Production Methods
Industrial production of .delta.-CEHC is not commonly practiced due to its nature as a metabolite. delta-tocopherol, the precursor of .delta.-CEHC, can be extracted from natural sources such as vegetable oils and then subjected to enzymatic conversion to produce .delta.-CEHC in a controlled laboratory setting .
Chemical Reactions Analysis
Types of Reactions
.delta.-CEHC undergoes various chemical reactions, including:
Oxidation: .delta.-CEHC can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert .delta.-CEHC back to its parent compound, delta-tocopherol.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Delta-tocopherol.
Substitution: Esters and ethers of .delta.-CEHC.
Scientific Research Applications
.delta.-CEHC has several scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and the behavior of tocopherol metabolites.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of antioxidant formulations for food and cosmetic products .
Comparison with Similar Compounds
Similar Compounds
- Alpha-carboxyethyl hydroxychroman (alpha-CEHC)
- Gamma-carboxyethyl hydroxychroman (gamma-CEHC)
- Delta-tocopherol
- Alpha-tocopherol
- Gamma-tocopherol
Uniqueness
.delta.-CEHC is unique due to its specific origin from delta-tocopherol and its distinct antioxidant properties. While alpha-CEHC and gamma-CEHC are also metabolites of their respective tocopherols, .delta.-CEHC has a unique structure that influences its reactivity and biological activity. Additionally, .delta.-CEHC has been shown to have specific roles in cellular protection that are not entirely replicated by other tocopherol metabolites .
Properties
IUPAC Name |
3-(6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-7-11(15)8-10-3-5-14(2,18-13(9)10)6-4-12(16)17/h7-8,15H,3-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVXCCQXUZCRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does δ-CEHC's structure relate to its antioxidant activity compared to other tocopherols and their metabolites?
A: δ-CEHC, like other tocopherols and their metabolites, exhibits antioxidant activity by scavenging free radicals. Research indicates a correlation between the structure of these compounds and their radical scavenging ability []. Specifically, the rate constant (ks) of their reaction with aroxyl radicals – a measure of their antioxidant potency – is influenced by their oxidation potential (Ep). Compounds with lower Ep values demonstrate higher reactivity, translating to greater antioxidant capacity. In ethanol, the order of increasing ks values, and therefore decreasing antioxidant activity, was observed as follows: Tocol < δ-CEHC < δ-Tocopherol < γ-CEHC < Trolox ≈ γ-Tocopherol ≈ β-Tocopherol < α-CEHC < α-Tocopherol. This order underscores the influence of structural variations among tocopherols and their metabolites on their antioxidant capabilities.
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